molecular formula C20H19Cl2NO4 B3749835 2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate

2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate

Cat. No. B3749835
M. Wt: 408.3 g/mol
InChI Key: MLFSTJNCSUVVDT-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate, also known as DEAB, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme aldehyde dehydrogenase (ALDH), which plays an important role in the metabolism of alcohol and other toxins in the body. DEAB has been studied for its potential applications in cancer research, stem cell biology, and drug development.

Mechanism of Action

2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate works by binding to and inhibiting the active site of ALDH. This prevents the enzyme from metabolizing toxic compounds such as acetaldehyde, which can accumulate and cause cellular damage. In cancer cells, ALDH is thought to play a role in drug resistance and tumor initiation, making 2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate a promising therapeutic agent.
Biochemical and Physiological Effects:
2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting ALDH, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and to modulate the expression of genes involved in cell cycle regulation and DNA repair. It has also been shown to affect the differentiation and proliferation of stem cells, and to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of ALDH, making it a useful tool for studying the role of this enzyme in various biological processes. It is also relatively stable and easy to handle, with a long shelf life and low toxicity. However, it is important to note that 2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate may have off-target effects on other enzymes and pathways, and that its efficacy may vary depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for research on 2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate. One area of interest is the development of novel cancer therapies based on ALDH inhibition. 2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate and other ALDH inhibitors may be used in combination with other drugs to overcome drug resistance and improve treatment outcomes. Another area of interest is the use of 2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate in stem cell research, particularly in the development of new therapies for degenerative diseases and tissue repair. Finally, there is potential for the development of new ALDH inhibitors with improved selectivity and efficacy, based on the structure and activity of 2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate.

Scientific Research Applications

2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate has been studied extensively for its role in cancer research. ALDH is overexpressed in many types of cancer cells, and 2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate has been shown to inhibit the growth and survival of these cells in vitro and in vivo. 2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate has also been used to identify and isolate cancer stem cells, which are thought to be responsible for tumor initiation, metastasis, and drug resistance.
In addition to cancer research, 2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate has been used in studies of stem cell biology. ALDH is a marker of stem cells in many tissues, and 2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate has been shown to selectively target and eliminate these cells. This has potential applications in regenerative medicine, as well as in the treatment of certain diseases such as leukemia.

properties

IUPAC Name

2-ethoxyethyl 4-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO4/c1-2-26-11-12-27-20(25)15-4-8-17(9-5-15)23-19(24)10-6-14-3-7-16(21)13-18(14)22/h3-10,13H,2,11-12H2,1H3,(H,23,24)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFSTJNCSUVVDT-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.